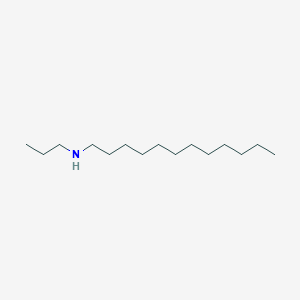

1-Dodecanamine, N-propyl-

Description

1-Dodecanamine, N-propyl- (IUPAC name: N-propyl-1-dodecanamine) is a secondary amine with a dodecyl (C₁₂H₂₅) chain and a propyl (C₃H₇) group attached to the nitrogen atom. The compound is part of a broader class of alkylamines, which are widely used in surfactants, pharmaceuticals, and agrochemicals due to their amphiphilic properties .

Properties

CAS No. |

45185-60-2 |

|---|---|

Molecular Formula |

C15H33N |

Molecular Weight |

227.43 g/mol |

IUPAC Name |

N-propyldodecan-1-amine |

InChI |

InChI=1S/C15H33N/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h16H,3-15H2,1-2H3 |

InChI Key |

CEKFCJBSYYWXGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N-propyl- can be synthesized through the reaction of dodecylamine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. The general reaction is as follows:

C12H25NH2+C3H7Br→C12H25NHC3H7+HBr

Industrial Production Methods: Industrial production of 1-Dodecanamine, N-propyl- often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecanamine, N-propyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.

Major Products:

Oxidation: Amides and nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1-Dodecanamine, N-propyl- has diverse applications in scientific research, including:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.

Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Dodecanamine, N-propyl- involves its interaction with lipid bilayers in cell membranes. Its long hydrocarbon chain allows it to insert into the lipid bilayer, disrupting membrane integrity and affecting membrane-associated processes. The propyl group enhances its hydrophobic interactions, making it effective in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 1-Dodecanamine, N-propyl- with structurally related compounds:

Key Observations :

- Quaternary vs. Secondary Amines : Quaternary ammonium salts (e.g., N-dodecyl-N,N-dimethyl derivatives) exhibit higher water solubility and antimicrobial efficacy compared to secondary amines like 1-Dodecanamine, N-propyl-, due to their permanent positive charge .

- Amide vs. Amine : Dodecanamide, N-propyl- (amide) has lower basicity and higher thermal stability than its amine counterpart, making it suitable for high-temperature applications .

Tubulin Polymerization Inhibition

In isatin analogues, replacing an N-propyl group with an N-benzyl group enhanced microtubule destabilization by 15–20%, suggesting that bulkier substituents improve binding to tubulin’s hydrophobic pockets . For 1-Dodecanamine derivatives, substituting the propyl group with aromatic or longer alkyl chains could modulate bioactivity in similar pathways.

Haemolytic Activity

Compounds with n-propyl linkers (e.g., cationic surfactants) demonstrated 30–40% lower haemolytic activity compared to n-butyl analogs, likely due to reduced membrane disruption efficiency. This highlights the role of alkyl chain length in balancing efficacy and toxicity .

Functional Group Interactions

- Hydrophilic Interactions : In colchicine-binding site analogs, N-propyl groups form hydrophilic interactions with residues like Leu248 and Lys352, contributing to ~60% inhibition of tubulin assembly .

- Steric Effects: N-propyl groups in nitrosamines (e.g., N-nitrosodi-n-propylamine) are associated with carcinogenicity, as the alkyl chain facilitates metabolic activation to DNA-damaging agents .

Surfactant and Antimicrobial Potential

- Critical Micelle Concentration (CMC) : While direct data for 1-Dodecanamine, N-propyl- are unavailable, quaternary ammonium analogs (e.g., BAC12) exhibit CMC values of 0.1–1 mM, making them effective in disinfectants .

- Antimicrobial Activity : N-dodecyl derivatives with dimethyl or hydroxypropyl groups show broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Pharmaceutical Relevance

- Drug Delivery: Propyl-substituted alkylamines are explored as lipid nanoparticles for mRNA vaccine delivery due to their pH-responsive amine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.